2-(3-Bromopropyl)naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopropyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPDBXUSKFKXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Bromopropyl Naphthalene
Established Synthetic Pathways for 2-(3-Bromopropyl)naphthalene
The traditional synthesis of this compound relies on well-understood reactions, including nucleophilic substitution and the cleavage of ether linkages from readily available naphthalene (B1677914) precursors.
Nucleophilic Bromination Approaches
A primary and straightforward method for the synthesis of this compound is through the nucleophilic bromination of 2-(3-hydroxypropyl)naphthalene. This transformation is a classic example of an S_N2 reaction, where the hydroxyl group is first converted into a better leaving group, which is then displaced by a bromide ion. Common brominating agents for this purpose include phosphorus tribromide (PBr₃) or a combination of a strong acid and a bromide source.
The reverse reaction, the nucleophilic hydroxylation of this compound to form 2-(3-hydroxypropyl)naphthalene, has been shown to proceed selectively and in high yield (94%) using water in an ionic liquid medium, which underscores the viability of the forward nucleophilic substitution pathway. acs.org
Another relevant, though indirect, nucleophilic bromination approach involves the conversion of β-naphthol to 2-bromonaphthalene (B93597). While this reaction brominates the naphthalene ring itself and not a side chain, it demonstrates a key nucleophilic bromination technique. This is achieved by reacting β-naphthol with triphenylphosphine (B44618) and bromine in acetonitrile (B52724), yielding 2-bromonaphthalene in 70-78% yield. orgsyn.org This method could potentially be adapted for precursors with appropriate side chains.
Transformations from Precursor Naphthalene Compounds (e.g., 2-(3-methoxypropyl)naphthalene cleavage)
An alternative established route involves the cleavage of an ether linkage in a precursor molecule like 2-(3-methoxypropyl)naphthalene. This method takes advantage of the relative stability of the naphthalene core while targeting the ether bond for scission.
Research has shown that the cleavage of 2-(3-methoxypropyl)naphthalene can be accomplished using a combination of an ionic liquid, such as 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), and a protic acid like p-toluenesulfonic acid or hydrobromic acid. mdma.chresearchgate.netresearchgate.net This reaction, however, typically yields a mixture of the desired this compound and the corresponding alcohol, 2-(3-hydroxypropyl)naphthalene. mdma.chresearchgate.netresearchgate.net The reaction conditions can be tuned to influence the ratio of these products.
| Precursor | Reagents | Temperature (°C) | Time (h) | Products | Yield (%) |
| 2-(3-methoxypropyl)naphthalene | [bmim][Br], p-TsOH | 115 | 12 | This compound & 2-(3-hydroxypropyl)naphthalene | 45 & 46 |
| 2-(3-methoxypropyl)naphthalene | [bmim][Br], 47% HBr | 115 | 12 | This compound & 2-(3-hydroxypropyl)naphthalene | 46 & 47 |
Alternative and Emerging Synthetic Strategies for Related Bromopropylnaphthalene Structures
Recent advancements in synthetic chemistry have opened up new avenues for the preparation of bromoalkylnaphthalenes, including transition metal-free methods and the use of novel intermediates. While not always directly yielding this compound, these strategies are highly relevant for the synthesis of related structural isomers and derivatives.
Transition Metal-Free Protocols for Naphthalene Bromoalkyl Derivatives
The development of transition-metal-free synthetic methods is a significant area of contemporary research, driven by the goals of reducing cost and environmental impact. For the synthesis of bromoalkylnaphthalenes, these protocols often rely on the inherent reactivity of the naphthalene system or the use of non-metallic catalysts.
One such protocol describes the efficient synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974). dergipark.org.trresearchgate.net This method, while producing a different isomer, is notable for its metal-free approach. The key steps involve a Birch reduction of naphthalene, followed by the in-situ generation of dichlorocarbene (B158193) to form a cyclopropane (B1198618) intermediate, which is subsequently opened by bromination. dergipark.org.trresearchgate.net
Another transition-metal-free approach involves the use of N-Bromosuccinimide (NBS) as a brominating agent. tcichemicals.commdpi.com NBS is a versatile reagent for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic rings. While specific examples for the direct synthesis of this compound using NBS are not prevalent, its application in the regioselective bromination of related heterocyclic systems like 2-methylbenzo[b]thiophene (B72938) highlights its potential for similar transformations on naphthalene derivatives. tcichemicals.com
Derivatization of Naphthocyclopropene Intermediates via Bromination
A novel and efficient strategy for accessing brominated naphthalene derivatives involves the ring-opening of naphthocyclopropene intermediates. This method provides a pathway to specific isomers that may be difficult to obtain through classical electrophilic substitution or side-chain functionalization.
A notable example is the synthesis of 2-bromo-3-(bromomethyl)naphthalene from a 1H-cyclopropa[b]naphthalene intermediate. dergipark.org.trresearchgate.net The synthesis begins with the Birch reduction of naphthalene, followed by reaction with dichlorocarbene. The resulting dichlorocyclopropane derivative is treated with potassium tert-butoxide to form the strained naphthocyclopropene. The crucial step is the ring-opening of this intermediate with molecular bromine (Br₂), which proceeds in excellent yield (97%) to furnish 2-bromo-3-(bromomethyl)naphthalene. dergipark.org.tr This approach demonstrates the synthetic utility of strained ring systems in the regioselective introduction of functional groups onto the naphthalene scaffold.
| Intermediate | Reagent | Solvent | Conditions | Product | Yield (%) |
| 1H-cyclopropa[b]naphthalene | Br₂ | CCl₄ | Reflux, 1 h | 2-bromo-3-(bromomethyl)naphthalene | 97 |
Chemical Reactivity and Mechanistic Investigations of 2 3 Bromopropyl Naphthalene
Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety
The bromine atom on the propyl chain of 2-(3-Bromopropyl)naphthalene is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is the basis for a range of substitution reactions, including hydroxylation, halogen exchange, and azidation.
Hydroxylation Reactions and Ionic Liquid Medium Effects
The conversion of this compound to 2-(3-hydroxypropyl)naphthalene represents a fundamental hydroxylation reaction. Research has shown that ionic liquids can significantly enhance the nucleophilicity of water, facilitating this transformation under milder conditions and reducing the formation of elimination byproducts. organic-chemistry.orgacs.org For instance, the use of 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) in conjunction with 1,4-dioxane (B91453) as a cosolvent has been reported to yield 2-(3-hydroxypropyl)naphthalene in high yields (94%). organic-chemistry.orgresearchgate.net This method is a notable improvement over conventional basic conditions, offering higher selectivity and the potential for ionic liquid recycling. organic-chemistry.org
The effectiveness of ionic liquids in promoting hydroxylation is not limited to water as the nucleophile. Other oxygen-containing nucleophiles such as alcohols, phenol (B47542), and acetic acid also exhibit enhanced reactivity in these media. organic-chemistry.org Furthermore, the development of specialized ionic liquids, like hexaethylene glycol bis(3-hexaethylene glycol imidazolium) dimesylate (hexaEG-DHIM), has been shown to efficiently promote the hydroxylation of alkyl halides in neat water, further highlighting the potential of these solvent systems in green chemistry. datapdf.com
| Reactant | Reagents | Solvent System | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Water | [bmim][BF4] / 1,4-dioxane | 2-(3-Hydroxypropyl)naphthalene | 94% | organic-chemistry.orgresearchgate.net |
Halogen Exchange Reactions (e.g., Fluorination)
Halogen exchange, a classic example of nucleophilic substitution, can be effectively applied to this compound. The Finkelstein reaction, which involves the exchange of one halogen for another, is a prominent method in this context. wikipedia.org For instance, the bromine atom can be displaced by fluoride (B91410), iodide, or chloride ions to generate the corresponding 2-(3-halopropyl)naphthalenes.
The fluorination of this compound has been achieved using various fluoride sources. The use of cesium fluoride (CsF) in the presence of a polymer-supported ionic liquid, PS[hmim][BF4], in acetonitrile (B52724) has been shown to produce 2-(3-fluoropropyl)naphthalene (B14214093) in high yields. wiley-vch.de The reactivity of alkali metal fluorides in these reactions often follows the trend of increasing reactivity with higher periodic number. researchgate.net Tetrabutylammonium fluoride (TBAF) in a nonpolar protic medium like t-amyl alcohol has also been demonstrated as an effective reagent for the chemoselective fluorination of primary alkyl halides. researchgate.net
| Starting Material | Reagent | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | CsF | PS[hmim][BF4] / Acetonitrile | 2-(3-Fluoropropyl)naphthalene | 98% | wiley-vch.de |
| 2-(3-Methanesulfonyloxypropyl)naphthalene | CsF | [bmim][BF4] | 2-(3-Fluoropropyl)naphthalene | 95% | researchgate.net |
| 2-(3-Iodopropoxy)naphthalene | TBAF | t-Amyl alcohol | 2-(3-Fluoropropoxy)naphthalene | 76% | researchgate.net |
Azidation and Other Nitrogen-Based Nucleophilic Displacements
The introduction of a nitrogen-containing functional group onto the propyl chain of this compound can be accomplished through nucleophilic substitution with nitrogen-based nucleophiles. A common example is the azidation reaction, where an azide (B81097) salt, typically sodium azide, displaces the bromide to form an azido (B1232118) derivative. This reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF). frontiersin.orgnih.gov The resulting azido compound can serve as a versatile intermediate for further transformations, such as the synthesis of triazoles or amines. rsc.org
Beyond azidation, other nitrogen nucleophiles can be employed. For instance, the reaction of this compound with amines can lead to the formation of N-substituted aminopropylnaphthalene derivatives. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of nitrogen-containing naphthalene (B1677914) compounds.
Carbon-Carbon Bond Forming Reactions
The this compound scaffold is also a valuable substrate for reactions that form new carbon-carbon bonds, enabling the construction of more complex molecular architectures.
Cross-Coupling Methodologies with the Bromopropyl Naphthalene Scaffold
While the primary focus of cross-coupling reactions often involves aryl halides, the bromopropyl group can also participate in certain types of these transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. evitachem.comlibretexts.org For instance, the naphthalene ring of this compound can be functionalized through palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor, expanding the diversity of accessible derivatives. nih.gov The bromopropyl moiety itself can be involved in coupling reactions, for example, with organometallic reagents.
Cyclization Reactions for Heterocyclic System Formation
Intramolecular reactions involving the bromopropyl chain of this compound can lead to the formation of heterocyclic ring systems. For instance, if a nucleophilic group is present on the naphthalene ring, an intramolecular cyclization can occur where the nucleophile attacks the carbon bearing the bromine atom, leading to a fused ring system.
More broadly, derivatives of this compound can be precursors for the synthesis of various heterocycles. For example, the azido derivative, 2-(3-azidopropyl)naphthalene, can undergo intramolecular cyclization reactions to form nitrogen-containing heterocycles. researchgate.net The specific heterocyclic system formed depends on the nature of the other functional groups present in the molecule and the reaction conditions employed. Thermal heterocyclization reactions, for instance, can be used to synthesize condensed naphthoheterocyclic ring systems from appropriate precursors. chim.it
Derivatization Strategies and Functionalization of 2 3 Bromopropyl Naphthalene
Elaboration of the Propyl Side Chain for Diverse Functionalities
The primary site for the derivatization of 2-(3-bromopropyl)naphthalene is the propyl side chain, where the bromine atom acts as a leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a vast array of functional groups, significantly altering the chemical and physical properties of the parent molecule.
One common strategy involves the reaction of this compound with various nucleophiles. For instance, treatment with primary or secondary amines leads to the formation of the corresponding N-substituted aminopropylnaphthalene derivatives. This approach is fundamental in constructing more complex molecules, such as in the synthesis of precursors for bioactive compounds.
Another key functionalization pathway is the reaction with oxygen-containing nucleophiles. Alkoxides and phenoxides can displace the bromide to form ethers. For example, reaction with a substituted phenol (B47542) can yield diaryl ether linked structures. Similarly, reaction with carboxylates can produce ester derivatives.
The propyl chain can also be modified to introduce other functionalities. For instance, reaction with sodium azide (B81097) yields the corresponding azido (B1232118) derivative, which can be further transformed, for example, through Staudinger reactions or click chemistry, to introduce nitrogen-containing heterocycles.
Introduction of Naphthalene-Substituted Moieties
While the primary reactivity of this compound lies in its propyl side chain, the naphthalene (B1677914) ring itself can be a site for further substitution, although this is less common and typically requires harsher reaction conditions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce substituents onto the naphthalene core, though regioselectivity can be an issue.
More sophisticated methods, such as transition metal-catalyzed cross-coupling reactions, could also be employed to introduce new groups onto the naphthalene ring system, provided a suitable handle (like another halogen) is present on the ring. However, the primary utility of this compound in the literature is as a precursor that introduces the 2-naphthylpropyl moiety into other molecules.
Design and Synthesis of Complex Molecular Architectures Utilizing this compound
The true synthetic utility of this compound is realized in its application as a building block for constructing larger, more complex molecular architectures. Its bifunctional nature—a reactive alkyl halide and a polycyclic aromatic hydrocarbon—makes it an ideal starting material for a variety of complex targets.
Naphthalene-Linked Conjugates
A significant application of this compound is in the synthesis of naphthalene-linked conjugates. researchgate.netnih.gov These are molecules where the 2-naphthylpropyl group is attached to another molecular entity, often a biologically active scaffold or a fluorophore. The propyl chain acts as a flexible linker, separating the naphthalene unit from the other component.
| Conjugate Type | Attached Moiety | Linkage Type |
| Anticancer Agent | Pyrrolobenzodiazepine (PBD) | Alkane linker |
| Fluorescent Probe | Cyclam | Triazole linker |
Table 1: Examples of Naphthalene-Linked Conjugates Synthesized from this compound Precursors
Precursors for Fluorescent and Bioactive Compounds
The naphthalene moiety is a well-known fluorophore, and its derivatives are often fluorescent. researchgate.net Consequently, this compound is a valuable precursor for the synthesis of fluorescent probes and labels. By attaching it to a receptor molecule, the resulting conjugate can exhibit changes in its fluorescence properties upon binding to a specific analyte, such as a metal ion or a biomolecule. For instance, cyclam-naphthalimide conjugates have been developed as fluorescent probes for metal ions. semanticscholar.org
In addition to fluorescent compounds, this compound is a key intermediate in the synthesis of various bioactive molecules. researchgate.netnih.gov The naphthalene scaffold is present in a number of natural products and pharmaceuticals. chemistryviews.org The ability to readily introduce the 2-naphthylpropyl group into different molecular frameworks allows for the exploration of new chemical space in drug discovery programs. For example, naphthalene-substituted azetidinone derivatives have been synthesized and evaluated for potential therapeutic applications. ijper.org
| Compound Class | Application |
| Naphthalene-substituted azetidinones | Potential therapeutic agents |
| Cyclam-naphthalimide conjugates | Fluorescent probes for metal ions |
| Pyrrolobenzodiazepine-naphthalene conjugates | Anticancer agents |
Table 2: Examples of Bioactive and Fluorescent Compounds Derived from this compound
Applications of 2 3 Bromopropyl Naphthalene As a Synthetic Building Block
Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds
The naphthalene (B1677914) scaffold is a common motif in a wide array of biologically active compounds and approved drugs. rsc.orggoogle.com The lipophilic nature of the naphthalene ring can enhance membrane permeability and interactions with biological targets. While direct applications of 2-(3-bromopropyl)naphthalene in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its chemical structure makes it a prime candidate for the synthesis of novel pharmacologically active agents. The bromopropyl group can readily react with various nucleophiles, such as amines, thiols, and alcohols, which are common functional groups in drug molecules. This allows for the incorporation of the 2-naphthylpropyl moiety into new chemical entities.
For instance, the alkylation of heterocyclic amines with this compound could lead to the formation of new derivatives with potential therapeutic applications. Many nitrogen-containing heterocyclic cores, such as imidazoles, pyrazoles, and triazoles, are known to be present in a variety of clinically used drugs. The addition of the naphthylpropyl group could modulate the pharmacological properties of these parent heterocycles, potentially leading to enhanced efficacy, selectivity, or improved pharmacokinetic profiles.
Research in medicinal chemistry often involves the synthesis of libraries of related compounds to explore structure-activity relationships. In this context, this compound can be a valuable starting material for generating a diverse set of naphthalene-containing molecules for biological screening.
Role in the Construction of Functional Materials
The unique optical and electronic properties of the naphthalene ring make it an attractive component for the design of functional organic materials. These materials find applications in areas such as organic electronics, sensing, and photonics. This compound serves as a convenient synthon for introducing the naphthylpropyl group into larger molecular systems, thereby tuning their material properties.
Naphthalene Diimide Derivatives
Naphthalene diimides (NDIs) are a class of n-type organic semiconductors that are widely studied for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. The electronic properties of NDIs can be finely tuned by modifying their core structure or by introducing substituents at the imide nitrogen atoms.
While the direct use of this compound in the synthesis of the NDI core itself is not the common synthetic route, it can be employed to functionalize pre-formed NDI scaffolds. For example, a naphthalene diimide bearing a nucleophilic group could be alkylated with this compound. This would attach the 2-naphthylpropyl group to the NDI core, potentially influencing the material's solid-state packing, charge transport properties, and light-absorbing characteristics. The bulky naphthalene group could disrupt π-π stacking in a controlled manner, leading to changes in the material's charge mobility.
Ligand Precursors for Metal Complexes or Nanomaterials
The functionalization of ligands with specific organic moieties can significantly impact the properties of the resulting metal complexes and nanomaterials. The introduction of a naphthalene group, for instance, can influence the photophysical properties of a metal complex or the surface characteristics of a nanoparticle.
This compound can be used to synthesize ligands bearing a pendant naphthylpropyl group. For example, a chelating ligand containing a primary or secondary amine can be alkylated with this compound. The resulting ligand can then be coordinated to a variety of metal ions to form new metal complexes. The naphthalene unit in these complexes could participate in intramolecular energy transfer processes or π-stacking interactions, leading to interesting luminescent or catalytic properties.
Similarly, the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles, can be functionalized with molecules derived from this compound. For example, a thiol-containing molecule can be first reacted with this compound, and the resulting naphthyl-terminated thiol can then be self-assembled onto a gold nanoparticle surface. This functionalization can alter the dispersibility, stability, and biological interactions of the nanoparticles.
Intermediate in Natural Product Synthesis Approaches
Natural products containing a naphthalene core are a diverse group of compounds with a wide range of biological activities. chemistryviews.org The total synthesis of these complex molecules often requires the use of versatile building blocks that can be elaborated into the final target.
While no specific total synthesis of a natural product has been found to explicitly use this compound as a starting material in the reviewed literature, its structure suggests its potential as a useful intermediate in such synthetic endeavors. The three-carbon chain of the bromopropyl group allows for the construction of various side chains and ring systems found in naphthalene-containing natural products. For example, the propyl chain could be further functionalized or used in cyclization reactions to build fused ring systems.
The synthesis of substituted naphthalenes is a key challenge in the total synthesis of these natural products. nih.gov Compounds like this compound, which provide a pre-formed naphthalene ring with a reactive handle, could potentially streamline synthetic routes to these complex targets.
Advanced Spectroscopic and Computational Analysis in Research on 2 3 Bromopropyl Naphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural determination of 2-(3-bromopropyl)naphthalene, providing detailed information about the proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
The ¹H NMR spectrum of this compound provides precise information about the arrangement of protons in the molecule. In a typical spectrum recorded in deuterochloroform (CDCl₃), the signals corresponding to the propyl chain and the naphthalene (B1677914) ring are distinctly observed.
The propyl chain protons appear as three distinct groups of signals. The two protons adjacent to the bromine atom (–CH₂Br) typically resonate as a triplet around 3.58 ppm. The two protons on the central carbon of the propyl chain (–CH₂–) appear as a multiplet in the region of 2.16-2.28 ppm. The two protons attached to the carbon linked to the naphthalene ring (Ar–CH₂) show a triplet at approximately 2.97 ppm. wiley-vch.de
The aromatic protons of the naphthalene ring system produce a complex pattern of signals in the downfield region of the spectrum, generally between 7.35 and 7.85 ppm. wiley-vch.de These signals arise from the seven protons attached to the naphthalene core, and their specific chemical shifts and coupling patterns can be used to confirm the 2-substitution pattern.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 7.35-7.85 | m | - |
| -CH₂Br | 3.58 | t | 6.4 |
| Ar-CH₂- | 2.97 | t | 7.4 |
| -CH₂-CH₂-CH₂- | 2.16-2.23 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. A proton-decoupled ¹³C NMR spectrum shows a distinct signal for each unique carbon atom in the molecule.
The carbon atoms of the propyl chain are readily identified. The carbon atom bonded to the bromine (–CH₂Br) typically appears around 33.85 ppm. The central methylene (B1212753) carbon (–CH₂–) resonates at approximately 32.84 ppm, and the carbon attached to the naphthalene ring (Ar–CH₂) is found near 33.85 ppm. wiley-vch.de
The ten carbon atoms of the naphthalene ring produce a series of signals in the aromatic region, generally between 125 and 139 ppm. The precise chemical shifts of these carbons are influenced by the position of the propyl substituent and can be used to confirm the 2-substitution pattern. The quaternary carbons of the naphthalene ring often show distinct chemical shifts from the protonated carbons. wiley-vch.delibretexts.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene C (quaternary) | 132.0-138.0 |
| Naphthalene CH | 125.0-128.5 |
| -CH₂Br | 33.85 |
| Ar-CH₂- | 33.85 |
| -CH₂-CH₂-CH₂- | 32.84 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization.
Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing a characteristic mass spectrum.
For this compound, the molecular ion peak is expected to appear as a doublet due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. This results in two peaks of similar intensity at m/z 248 and 250. wiley-vch.de The observation of this isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.
The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways include the loss of the bromine atom, leading to a fragment ion at m/z 169 (M-Br)⁺. Another prominent fragmentation is the cleavage of the bond between the first and second carbon atoms of the propyl chain, resulting in the formation of the stable naphthylmethyl cation at m/z 141. wiley-vch.de This tropylium-like ion is often the base peak in the spectrum, indicating its high stability. Other fragments may arise from further rearrangements and cleavages of the propyl chain and the naphthalene ring. researchgate.netcopernicus.org
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 248/250 | [C₁₃H₁₃Br]⁺ (Molecular Ion) | Confirms molecular weight and presence of one bromine atom. |
| 169 | [C₁₃H₁₃]⁺ | Loss of bromine radical. |
| 141 | [C₁₁H₉]⁺ | Formation of the stable naphthylmethyl cation (often the base peak). |
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with high precision. This allows for the calculation of the elemental composition, providing definitive confirmation of the molecular formula C₁₃H₁₃Br. wiley-vch.de
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide further insights into the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound displays several characteristic absorption bands. The aromatic C-H stretching vibrations of the naphthalene ring typically appear as a group of sharp peaks just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl chain are observed in the region of 2850-2960 cm⁻¹.
The C-C stretching vibrations within the aromatic ring give rise to several bands in the 1500-1600 cm⁻¹ region. The C-H bending vibrations of the substituted naphthalene ring can also be observed in the fingerprint region (below 1500 cm⁻¹), and their pattern can sometimes provide information about the substitution pattern.
A key absorption band is that of the C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹. This band confirms the presence of the bromoalkyl group in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| >3000 | C-H Stretch | Aromatic (Naphthalene) |
| 2850-2960 | C-H Stretch | Aliphatic (Propyl chain) |
| 1500-1600 | C=C Stretch | Aromatic (Naphthalene) |
| 500-700 | C-Br Stretch | Bromoalkane |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by this compound promotes electrons from a lower energy π orbital to a higher energy π* orbital. libretexts.org The wavelength at which this absorption occurs is dependent on the energy gap between these orbitals, which is influenced by the extent of the conjugated system within the molecule. libretexts.org
The analysis of the UV-Vis spectrum can confirm the presence of the naphthalene core and provide information about the electronic environment of the molecule. libretexts.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound (C13H13Br) was not found in the search results, a closely related compound, 2-(3-bromopropyloxy)naphthalene (C13H13BrO), has been characterized by X-ray diffraction. researchgate.netnih.gov The study of this analogue reveals important structural parameters that can be inferred for this compound.
For 2-(3-bromopropyloxy)naphthalene, the crystallographic data is as follows:
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P212121 | researchgate.net |
| a (Å) | 5.7690(7) | researchgate.net |
| b (Å) | 13.330(2) | researchgate.net |
| c (Å) | 15.126(2) | researchgate.net |
| Volume (ų) | 1163.2 | researchgate.net |
| Z | 4 | researchgate.net |
| Temperature (K) | 296 | researchgate.net |
| Rgt(F) | 0.036 | researchgate.net |
| wRref(F²) | 0.093 | researchgate.net |
This data provides a foundational understanding of how a bromopropyl-substituted naphthalene core can pack in a crystal lattice. researchgate.net The determination of the crystal structure of this compound itself would be necessary to confirm its specific solid-state conformation and intermolecular interactions.
Computational Chemistry Approaches for Investigating Molecular Properties and Reaction Mechanisms
Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into molecular properties and reaction dynamics at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. researchgate.netnih.gov For a molecule like this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.
Calculate Spectroscopic Properties: Simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra, which can aid in the interpretation of experimental data. researchgate.net
Determine Electronic Properties: Calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the distribution of electron density. core.ac.uk These are crucial for understanding the molecule's reactivity and electronic behavior. nih.gov
Investigate Reaction Mechanisms: Model the energy profiles of chemical reactions involving this compound, helping to elucidate reaction pathways and transition states.
DFT studies on similar substituted naphthalenes have shown that the nature and position of the substituent can significantly influence the electronic and structural properties of the naphthalene core. nih.gov For example, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully applied to study mono-substituted naphthalenes. nih.gov Such computational approaches would be invaluable for a detailed understanding of this compound.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ulakbim.gov.tr For this compound, MD simulations could be utilized to:
Analyze Conformational Dynamics: Explore the different conformations that the flexible bromopropyl side chain can adopt in various environments, such as in different solvents or at different temperatures.
Study Intermolecular Interactions: Simulate the interactions between multiple molecules of this compound or its interactions with other molecules, providing insights into aggregation behavior and solvation processes. researchgate.net
Predict Macroscopic Properties: In some cases, MD simulations can be used to predict properties like diffusion coefficients and viscosity. ulakbim.gov.tr
For instance, MD simulations have been used to predict the crystal shape of naphthalene grown from an ethanol (B145695) solution. rsc.org A similar approach could, in principle, be applied to this compound to understand its crystallization behavior.
Future Research Directions and Unexplored Potential of 2 3 Bromopropyl Naphthalene
Identification of Novel Synthetic Pathways and Catalytic Methods
The synthesis of 2-(3-Bromopropyl)naphthalene and related structures typically relies on conventional methods such as the bromination of naphthalene (B1677914) followed by a nucleophilic substitution reaction. evitachem.com However, these established routes can present challenges, including harsh reaction conditions, low yields, and the use of expensive or environmentally hazardous reagents, which have been noted for similar naphthalene derivatives. researchgate.netresearchgate.net Future research should pivot towards developing more efficient, sustainable, and cost-effective synthetic strategies.
Key areas for exploration include:
Transition Metal-Free Synthesis: The development of synthetic methods that avoid transition metals is a significant goal in modern organic chemistry. Research into metal-free approaches for the preparation of brominated naphthalene building blocks is already underway, aiming to reduce costs and environmental impact. researchgate.net Applying these principles to the synthesis of this compound could provide a greener alternative to classical methods.
Advanced Catalysis: The design of novel catalytic systems could significantly improve synthetic efficiency. This includes developing catalysts for the regioselective bromination of the naphthalene core, as well as more active and selective catalysts for cross-coupling reactions. Suzuki and Heck reactions are known for this class of compounds, but new catalytic systems could expand the scope and utility of these transformations. evitachem.comnih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of related compounds like core-brominated naphthalene diimides. researchgate.net Investigating the application of microwave irradiation to the synthesis of this compound could lead to a more rapid and efficient production method.
Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters compared to batch processing. Adapting the synthesis of this compound to a flow-based system could enable safer handling of hazardous reagents and facilitate large-scale production for industrial applications.
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is primarily defined by the interplay between its two key functional components: the reactive alkyl bromide and the aromatic naphthalene ring. While its participation in standard nucleophilic substitution and cross-coupling reactions is established, a significant opportunity lies in exploring less conventional reaction pathways. evitachem.com
Future research into its reactivity could focus on:
Radical-Mediated Transformations: Radical reactions offer powerful methods for forming complex molecular architectures. Investigating the potential of this compound to participate in radical aryl migration or other tandem radical reactions could unlock novel synthetic methodologies for creating intricate chemical structures that are otherwise difficult to access. rsc.org
Photochemical Reactions: The naphthalene moiety is a well-known chromophore. Exploiting its photochemical properties could enable novel transformations, such as light-induced cyclization reactions or the generation of reactive intermediates for subsequent bond formation.
Rearrangement Reactions: Certain substituted dibromonaphthalenes are known to undergo "halogen dance" rearrangements under specific conditions. Exploring whether the bromine atom in this compound or related derivatives can be induced to migrate around the aromatic core could provide access to new isomers with unique properties.
Intramolecular Cyclization: The three-carbon propyl chain provides the ideal length for intramolecular reactions. Investigating novel cyclization strategies, potentially catalyzed by metals or light, could lead to the synthesis of unique tricyclic and polycyclic systems based on the naphthalene framework.
Development of Innovative Applications in Chemical Biology and Materials Science
The unique structure of this compound makes it an attractive building block for creating functional molecules and advanced materials. Its potential applications in chemical biology and materials science are vast and largely unexplored.
Innovations in Chemical Biology: Naphthalene derivatives have demonstrated a wide range of biological activities, including anticancer and antibacterial properties. smolecule.comresearchgate.net The this compound scaffold can be leveraged to develop new therapeutic agents and biological tools.
Synthesis of Bioactive Conjugates: The bromopropyl group serves as a versatile linker to attach the naphthalene core to other pharmacophores. This strategy has been successfully employed in the synthesis of pyrrolobenzodiazepine (PBD) conjugates with potential anticancer activity, where the naphthalene unit plays a crucial role. researchgate.netmdpi.com Future work could explore the conjugation of this compound to other biologically active molecules to create novel drugs with enhanced efficacy or new mechanisms of action.
Development of Fluorescent Probes: The intrinsic fluorescence of the naphthalene ring makes it an excellent candidate for developing molecular probes. researchgate.net The reactive bromine handle allows for the covalent attachment of this fluorophore to biomolecules, enabling applications in cellular imaging, diagnostics, and tracking biological processes.
Innovations in Materials Science: The combination of a rigid aromatic core and a reactive functional group makes this compound a promising monomer for polymer synthesis and a building block for advanced materials. ambeed.com
Novel Polymer Synthesis: This compound can be used to synthesize polymers with tailored properties. For instance, polymers incorporating the naphthalene diimide (NDI) moiety, a related structure, are being investigated as n-type semiconductors for organic electronics. mdpi.com Polymers derived from this compound could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. nih.gov
Functional Framework Materials: It can serve as a linker in the construction of porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ambeed.com These materials could be designed to have specific optical, electronic, or gas-sorption properties, with potential uses in catalysis, sensing, and gas storage.
Flame Retardant Precursors: Brominated aromatic compounds are a major class of flame retardants. nih.gov While the environmental impact of these substances is a concern, there is ongoing research into "novel" brominated flame retardants with improved safety profiles. researchgate.net this compound could be investigated as a precursor for new flame-retardant materials.
Addressing Existing Research Gaps in Naphthalene-Based Brominated Compounds
The broader class of naphthalene-based brominated compounds, to which this compound belongs, faces several research gaps that need to be addressed to ensure their safe and effective use.
Analytical Method Development: A significant knowledge gap exists in the analysis of "novel" brominated compounds, particularly those used as flame retardants. nih.govresearchgate.net There is a pressing need to develop robust and sensitive analytical methods for the detection and quantification of compounds like this compound and its metabolites or degradation products in complex environmental and biological matrices.
Environmental Fate and Toxicology: The environmental persistence, bioaccumulation potential, and toxicity of many brominated naphthalenes are poorly understood. nih.govresearchgate.net Future research must prioritize comprehensive studies on the ecotoxicology and human health effects of this compound to assess its environmental risk profile.
Structure-Property Correlation: Systematic studies are needed to understand how the substitution pattern on the naphthalene ring influences the compound's physical, chemical, and biological properties. A comparative analysis of this compound with its isomers, such as 1-(3-bromopropyl)naphthalene, would provide invaluable data for the rational design of new functional molecules with optimized characteristics. smolecule.com
Green Chemistry Approaches: There is a continuous need to develop greener synthetic protocols for brominated naphthalenes that minimize waste, avoid harsh reagents, and improve atom economy. researchgate.net Research into catalytic C-H activation and bromination, for example, could represent a major step forward from traditional synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
